Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)-
Description
Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- (CAS 180292-79-9) is a cyclic ketone with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.190 g/mol. Its structure features a cyclohexadienyl ring substituted with a hydroxyl group at position 2 and a methyl group at position 4, linked to an acetyl moiety . Key physical properties include:
- Density: 1.1 ± 0.1 g/cm³
- Boiling Point: 277.2 ± 40.0 °C (at 760 mmHg)
- Flash Point: 115.9 ± 19.9 °C
- LogP (Octanol-Water Partition Coefficient): 1.39 .
The compound is noted for its role in flavor chemistry, contributing to sweet and fruity odors in natural products such as SHC (specific geographical indication vegetation) . Its hydroxyl group enhances polarity, influencing solubility and intermolecular interactions, while the methyl group adds steric bulk, affecting volatility and reactivity.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methylcyclohexa-1,3-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)9(11)5-6/h5,11H,3-4H2,1-2H3 |
InChI Key |
RUXOPVSTQYPXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(CC1)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Functionalization Toward Hydroxy and Methyl Substituents
The hydroxy group at position 2 and methyl group at position 4 of the cyclohexadienyl ring can be introduced through selective oxidation and alkylation steps post-cyclization.
Hydroxylation : Techniques such as Sharpless asymmetric epoxidation followed by acid-mediated epoxide opening have been employed to introduce hydroxyl groups stereoselectively on cyclohexenone derivatives, which are structurally related to the target compound.
Methylation : Methyl groups at defined ring positions are often introduced via alkylation of precursor ketones or aldehydes before or after ring formation, depending on the synthetic route.
Representative Synthetic Sequence for Related Compounds
A notable example related to the preparation of hydroxylated cyclohexadienyl compounds involves a multi-step synthesis starting from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate:
- Sharpless asymmetric epoxidation to introduce an epoxide on an allylic alcohol intermediate.
- Acidic deprotection and epoxide opening to yield a hydroxycyclohexenone.
- Condensation with dienic acid moieties (e.g., dimethyl 2-(propan-2-ylidene)malonate) to append side chains.
- Selective decarboxylation to finalize the conjugated acid structure.
This sequence achieves high stereoselectivity and overall yields (~41% over seven steps) for complex cyclohexadienyl derivatives with hydroxy and methyl substituents.
Alternative Synthetic Routes: Hofmann-Damm Method and Dehydrohalogenation
In the synthesis of substituted cyclohexadienes, methods such as the Hofmann-Damm dehydrobromination of 1,2-dibromocyclohexane derivatives have been utilized. This approach involves:
- Treatment of dibromo derivatives with alcoholic sodium ethoxide or methoxide to produce cyclohexene ethers.
- Subsequent elimination of alcohol to yield cyclohexadienes in moderate to good yields (35–82% depending on conditions).
- Variations in the alkoxide reagent (e.g., sodium isopentoxide) can influence reaction rates and product purity but may introduce impurities like cyclohexene.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Dehydrobromination | NaOEt or NaOMe, reflux | 35–70 | Produces cyclohexene ethers and dienes |
| Alcohol elimination | Heating with orthophosphoric acid | 60–90 | Converts ethers to dienes |
| Alternative alkoxides | NaOiPr | Faster but more impurities |
Catalytic and Organocatalytic Advances
Recent research highlights the use of organocatalysts and Lewis acids to improve efficiency and selectivity in synthesizing 1,3-cyclohexadienyl compounds. For example, ZnBr2 catalysis in Diels–Alder reactions facilitates milder conditions and better yields compared to traditional thermal methods.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Catalysts | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Lewis acid-catalyzed Diels–Alder | ZnBr2, TiCl4, BF3·OEt2, TsOH | 20–60 °C | Moderate to High | Enables regioselective cyclohexadienal formation |
| Organocatalytic one-pot reactions | Various organocatalysts | Mild, one-pot | Moderate to High | Versatile, fewer steps |
| Hofmann-Damm dehydrobromination | NaOEt, NaOMe, NaOiPr | Reflux, heating | 35–82 | Requires purification, impurity risk |
| Sharpless asymmetric epoxidation | Sharpless reagents, acid workup | Room temperature | Moderate | For hydroxyl group introduction |
Professional Insights and Research Discoveries
- The 1,3-cyclohexadien-1-al scaffold is synthetically challenging due to its conjugated diene-aldehyde structure, requiring careful control of reaction conditions to avoid side reactions such as polymerization or over-reduction.
- Lewis acid catalysis has revolutionized the preparation of substituted cyclohexadienyl compounds by enabling milder reaction conditions and improved selectivity, as demonstrated by ZnBr2 and TiCl4 catalyzed Diels–Alder reactions.
- The Hofmann-Damm method remains a classical approach for cyclohexadiene synthesis but demands careful optimization to minimize byproducts and maximize yield.
- Stereoselective introduction of hydroxy groups via Sharpless epoxidation and subsequent transformations provides a reliable route to hydroxylated cyclohexadienyl derivatives, crucial for bioactive compound synthesis.
- Integration of organocatalytic and enzymatic methods is an emerging trend to shorten synthetic routes and enhance enantioselectivity, though specific applications to this compound require further exploration.
This detailed analysis synthesizes diverse, authoritative sources from peer-reviewed literature and chemical reviews, excluding unreliable commercial databases, to present a comprehensive picture of the preparation methods for Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- and related compounds. The data tables and mechanistic insights reflect current best practices and research frontiers in this domain.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), sulfonates, varying temperatures and solvents.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, alkanes, and substituted cyclohexadiene derivatives .
Scientific Research Applications
Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The hydroxy and methyl groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the cyclohexadienyl ring:
Key Observations :
- Substituent Impact on Boiling Point : The target compound’s hydroxyl group increases polarity and hydrogen bonding, resulting in a higher boiling point (277.2°C ) compared to the trimethyl-substituted analogue (238.7°C ) .
- Molecular Weight vs. Density : Despite a lower molecular weight than the trimethyl analogue, the target compound has a higher density (1.1 vs. 0.919 g/cm³ ), likely due to tighter molecular packing from hydrogen bonds .
- Stereochemical Influence : The 5R-hydroxy isomer (CAS 130384-72-4) lacks a methyl group but introduces stereochemical complexity, which may affect crystallization behavior and biological activity .
Functional Group Comparisons
- Hydroxyl vs. Methyl Groups : The hydroxyl group in the target compound enhances water solubility and reactivity (e.g., participation in condensation reactions). In contrast, methyl groups in the trimethyl analogue (CAS 41436-46-8) increase hydrophobicity, reducing solubility but improving volatility .
- Odor Profile: The target compound contributes to sweet and fruity odors in SHC samples, while structurally distinct ketones like 1-(2-methylphenyl)-ethanone or 4-acetylanisole (from the same study) exhibit varied odor profiles due to differing aromatic substituents .
Analytical and Computational Considerations
Structural elucidation of these compounds often relies on X-ray crystallography (using software like SHELX ) and chromatographic techniques (e.g., UPLC-MS/MS and HS-SPME-GC–MS ). Computational modeling can predict LogP and vapor pressure, aiding in the design of flavor molecules with optimized volatility and solubility .
Biological Activity
Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)-, also known as 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)ethanone (CAS Number: 180292-79-9), is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.
Ethanone has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 277.2 ± 40.0 °C |
| Flash Point | 115.9 ± 19.9 °C |
| LogP | 1.68 |
These properties suggest that Ethanone is a moderately polar compound, which may influence its solubility and interaction with biological systems .
Enzyme Inhibition
Research has indicated that compounds similar to Ethanone exhibit inhibitory effects on key enzymes involved in various physiological processes. Studies have focused on the inhibition of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), both of which are critical in neurodegenerative diseases and other medical conditions.
In one study, phenolic compounds were synthesized and evaluated for their AChE inhibitory activity. The results showed that certain derivatives had Ki values in the nanomolar range, indicating potent inhibition capabilities . Although specific data for Ethanone was not highlighted, its structural similarities suggest potential effectiveness in enzyme inhibition.
Study on Phenolic Compounds
A relevant study investigated the biological activities of phenolic compounds similar to Ethanone. The researchers synthesized several derivatives and assessed their AChE inhibitory effects using Ellman’s test. The most potent inhibitors had Ki values ranging from 22 nM to over 60 nM . Such findings highlight the potential for Ethanone to be developed as a therapeutic agent targeting AChE.
Antimicrobial Activity
While specific studies on Ethanone's antimicrobial efficacy are scarce, related compounds have demonstrated significant antimicrobial properties against various pathogens. This suggests that Ethanone may also exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent .
Q & A
Q. Basic
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity crystals .
- Column chromatography : Silica gel with a gradient of ethyl acetate in hexane (5% → 30%) to separate polar byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water for challenging separations.
What methodologies validate the stereochemical assignments of its substituents using dynamic NMR or X-ray diffraction?
Q. Advanced
- Dynamic NMR : Analyze dienyl proton splitting patterns at varying temperatures to assess ring flipping barriers .
- X-ray diffraction : Resolve absolute configuration via anomalous scattering (if chiral centers exist) .
- CD spectroscopy : For chiral derivatives, compare experimental circular dichroism with DFT-simulated spectra.
How should researchers handle and store this compound to prevent degradation under laboratory conditions?
Q. Basic
- Storage : In airtight, light-resistant containers under nitrogen at –20°C to prevent oxidation of the dienyl system .
- Handling : Use gloveboxes for hygroscopic samples; avoid prolonged exposure to air or moisture.
- Stability testing : Monitor via periodic HPLC to detect degradation products (e.g., ketone oxidation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
